5H-imidazo[1,2-b]indazole
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Overview
Description
5H-imidazo[1,2-b]indazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an indazole ring
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
From Alpha Halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents are often chosen to enhance reaction rates and selectivity.
Types of Reactions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce various reduced derivatives of the compound .
Scientific Research Applications
5H-imidazo[1,2-b]indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-imidazo[1,2-b]indazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Imidazole: A simpler structure with a single five-membered ring containing two nitrogen atoms.
Indazole: A fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Benzimidazole: A fused bicyclic structure consisting of a benzene ring fused to an imidazole ring.
Uniqueness: 5H-imidazo[1,2-b]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-imidazo[1,2-b]indazole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-10-5-6-12(9)11-8/h1-6,11H |
InChI Key |
LHPMTXVBCDSKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3N2 |
Origin of Product |
United States |
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